3,3,4-Trimethyloctane
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Overview
Description
3,3,4-Trimethyloctane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon that falls under the category of aliphatic compounds, which do not incorporate any aromatic rings in their molecular structure. This compound is characterized by the presence of three methyl groups attached to the octane chain, specifically at the 3rd and 4th carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4-Trimethyloctane can be achieved through various methods, including:
Alkylation Reactions: One common method involves the alkylation of octane with methyl groups using a catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions.
Grignard Reactions: Another approach is the use of Grignard reagents, where an organomagnesium compound reacts with an appropriate alkyl halide to form the desired branched alkane.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves:
Catalytic Cracking: This process breaks down larger hydrocarbon molecules into smaller ones, including branched alkanes like this compound.
Hydroisomerization: This method rearranges the molecular structure of straight-chain alkanes into branched alkanes using a catalyst such as platinum on alumina.
Chemical Reactions Analysis
Types of Reactions: 3,3,4-Trimethyloctane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
3,3,4-Trimethyloctane has several applications in scientific research, including:
Chemistry: Used as a reference compound in the study of branched alkanes and their properties.
Biology: Investigated for its potential effects on biological membranes and lipid bilayers.
Medicine: Explored for its role in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of lubricants and fuels.
Mechanism of Action
The mechanism of action of 3,3,4-Trimethyloctane involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
- 3,3,5-Trimethyloctane
- 3,4,5-Trimethyloctane
- 2,4,4-Trimethyloctane
Comparison: 3,3,4-Trimethyloctane is unique due to the specific positioning of its methyl groups, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity patterns. For instance, 3,3,5-Trimethyloctane has a different arrangement of methyl groups, leading to variations in its steric hindrance and molecular interactions.
Properties
CAS No. |
62016-40-4 |
---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3,3,4-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-8-9-10(3)11(4,5)7-2/h10H,6-9H2,1-5H3 |
InChI Key |
IJVIFYHTPQSPSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(C)(C)CC |
Origin of Product |
United States |
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